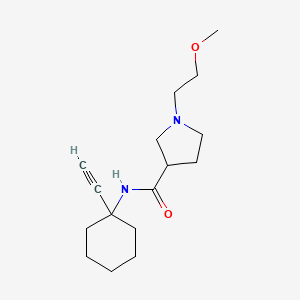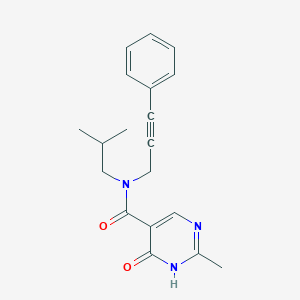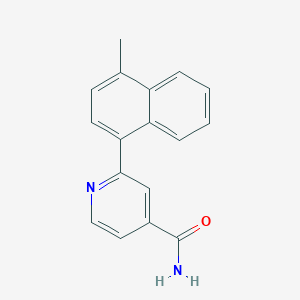![molecular formula C22H28N2O3 B3787410 [2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3787410.png)
[2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Descripción general
Descripción
[2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone: is a complex organic compound that features a combination of furan, piperidine, phenyl, and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps:
Formation of the Furan Derivative: The initial step involves the synthesis of the 5-methylfuran-2-yl derivative. This can be achieved through the reaction of furfural with methylmagnesium bromide, followed by oxidation.
Piperidine Derivative Synthesis: The next step involves the formation of the piperidine derivative. This can be synthesized by reacting 4-piperidone with the furan derivative in the presence of a reducing agent.
Coupling with Phenyl and Pyrrolidine: The final step involves coupling the piperidine derivative with a phenyl group and a pyrrolidine moiety. This can be achieved through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The piperidine and pyrrolidine rings can be reduced under appropriate conditions, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the piperidine ring can lead to the formation of piperidine-4-ol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biomolecules in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its unique structure allows for the formation of polymers and other materials with desirable properties.
Mecanismo De Acción
The mechanism of action of [2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with various molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperidine and pyrrolidine rings can interact with polar residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[5-Methylfuran-2-yl]methanol: This compound shares the furan moiety with [2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone and can undergo similar chemical reactions.
4-Piperidone: This compound shares the piperidine moiety and can be used as a precursor in the synthesis of this compound.
Pyrrolidine: This compound shares the pyrrolidine moiety and can undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups. This allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
[2-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-8-9-19(26-17)16-23-14-10-18(11-15-23)27-21-7-3-2-6-20(21)22(25)24-12-4-5-13-24/h2-3,6-9,18H,4-5,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQSPZDHYBYQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3787329.png)
![1-cycloheptyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3787337.png)

![[3-Benzyl-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B3787343.png)

![1-{2-[(6-methyl-2-propylpyrimidin-4-yl)amino]ethyl}piperidin-4-ol](/img/structure/B3787354.png)
![1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B3787364.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3787370.png)
![N-[(4,5-dimethyl-2-furyl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B3787377.png)
![(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-thiophen-3-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B3787385.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3787390.png)
![N-benzyl-1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(cyclopropylmethyl)methanamine](/img/structure/B3787402.png)
![2-[1-isopropyl-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3787420.png)

